molecular formula C9H20ClN B1382190 3-Tert-butylpiperidine hydrochloride CAS No. 1795469-50-9

3-Tert-butylpiperidine hydrochloride

Cat. No. B1382190
CAS RN: 1795469-50-9
M. Wt: 177.71 g/mol
InChI Key: VKVBXJBGTKRYIW-UHFFFAOYSA-N
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Description

3-Tert-butylpiperidine hydrochloride is a chemical compound that is used for research purposes . It has a molecular formula of C9H20ClN and a molecular weight of 177.71 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a tert-butyl group attached to one of the carbon atoms . The hydrochloride part of the molecule indicates that it is a salt, with a chloride ion associated with the piperidine ring .

Scientific Research Applications

1. Application in Biosynthesis

3-Tert-butylpiperidine hydrochloride has applications in the biosynthesis of various compounds. For instance, in the study of biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides, it was used in a whole cell biosynthesis reaction system. This process is crucial for the synthesis of atorvastatin and rosuvastatin, two significant cholesterol-lowering drugs (Liu et al., 2018).

2. Enhancing Dye-Sensitized Solar Cells

In the field of renewable energy, this compound has shown potential in enhancing the performance of dye-sensitized TiO2 solar cells. A study demonstrated that the addition of 4-tert-butylpyridine, a related compound, to redox electrolytes in these solar cells significantly increased their open-circuit potential, contributing to more efficient energy conversion (Boschloo et al., 2006).

3. Directed Evolution in Stereoselective Synthesis

Another application is seen in the directed evolution of carbonyl reductase for stereoselective synthesis. This method involves using this compound as an intermediate for producing specific chiral compounds, which are important in the pharmaceutical industry for creating drugs with desired properties (Liu et al., 2017).

4. Asymmetric Synthesis in Organic Chemistry

This compound also plays a role in asymmetric synthesis, a critical process in organic chemistry for creating chiral molecules. For example, its application in the synthesis of chiral N-sulfinyl 3-alkyl- and 3-arylpiperidines is significant for creating enantiomerically pure compounds (Colpaert et al., 2011).

5. Role in Metabolism Studies

Finally, this compound is useful in metabolism studies. For instance, the metabolism of 3-tert-butyl-4-hydroxyanisole to 3-tert-butyl-4,5-dihydroxyanisole by rat liver microsomes involved this compound. Understanding such metabolic pathways is crucial for assessing the safety and efficacy of various substances (Armstrong & Wattenberg, 1985).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

While specific future directions for 3-Tert-butylpiperidine hydrochloride are not mentioned in the available literature, there is a growing interest in the development of therapeutic peptides, which could potentially include piperidine derivatives . These peptides have a wide range of applications in the treatment of various diseases, and their development is one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

3-tert-butylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-9(2,3)8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVBXJBGTKRYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1795469-50-9
Record name 3-tert-butylpiperidine hydrochloride
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